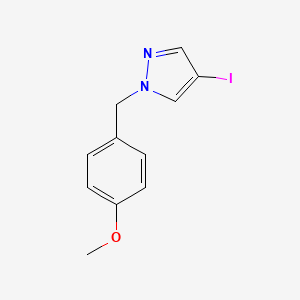

4-iodo-1-(4-methoxybenzyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-1-[(4-methoxyphenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNZREKRXQRZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905751-58-8 | |

| Record name | 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole

Introduction: The Strategic Importance of 4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1] Functionalization of the pyrazole ring is a critical strategy for modulating the pharmacological profile of these molecules. The introduction of an iodine atom, specifically at the C-4 position, provides a uniquely versatile synthetic handle. This iodo-substituent is not merely a placeholder; it is a gateway to a vast chemical space, enabling the construction of complex molecular architectures through powerful cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][2]

This guide provides an in-depth, technically-grounded overview of the synthesis of this compound (CAS 905751-58-8).[3] The 4-methoxybenzyl (PMB) group serves as a common N-protecting group that can be stable under various reaction conditions or cleaved if necessary, adding another layer of synthetic utility.[4] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each synthetic step.

Overall Synthetic Strategy

The synthesis of the target compound is efficiently achieved via a robust two-step sequence. The strategy hinges on first establishing the N-substituted pyrazole core, followed by a regioselective iodination of the electron-rich heterocyclic ring.

-

Step 1: N-Alkylation. Synthesis of the intermediate, 1-(4-methoxybenzyl)-1H-pyrazole, via N-alkylation of pyrazole with a suitable 4-methoxybenzylating agent.

-

Step 2: Electrophilic Iodination. Regioselective iodination of the intermediate at the C-4 position to yield the final product, this compound.

References

An In-depth Technical Guide to 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole: Synthesis, Characterization, and Applications in Modern Chemistry

Introduction: The Strategic Importance of 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous pharmaceuticals and biologically active compounds.[1] The strategic introduction of an iodine atom at the 4-position of the pyrazole ring transforms this simple heterocycle into a versatile synthetic intermediate. This guide focuses on a specific, yet highly valuable derivative, This compound . The presence of the iodine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Concurrently, the 4-methoxybenzyl (PMB) group at the N1-position offers a stable, yet potentially cleavable, protecting group, adding another layer of synthetic utility.

This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, physicochemical properties, reactivity, and potential applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below. It is important to note that while some data is available for the specific compound, other properties are extrapolated from closely related structures, such as 4-iodopyrazole and other N-substituted derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁IN₂O | [3] |

| Molecular Weight | 314.12 g/mol | [3] |

| CAS Number | 905751-58-8 | [3] |

| Appearance | Predicted to be an off-white to pale yellow solid | Inferred from related compounds |

| Melting Point | Not experimentally determined. For comparison, 4-iodopyrazole has a melting point of 108-110 °C. | [4] |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from structural features |

| Purity | Commercially available with a purity of ≥95% | [3] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most logically achieved through a two-step sequence: the iodination of pyrazole followed by N-alkylation. This approach allows for the regioselective introduction of the iodine atom at the electron-rich C4 position of the pyrazole ring, followed by the attachment of the 4-methoxybenzyl group.

Caption: Synthetic workflow for this compound.

Step 1: Electrophilic Iodination of Pyrazole

The direct iodination of the pyrazole ring is a highly regioselective process, favoring the C4 position due to its higher electron density. Several effective methods have been developed for this transformation.

Protocol 1: Iodination using Iodine and an Oxidant (I₂/CAN)

This method is efficient for a variety of pyrazoles.[2]

-

Materials: Pyrazole, Iodine (I₂), Ceric Ammonium Nitrate (CAN), Acetonitrile.

-

Procedure:

-

Dissolve pyrazole (1.0 eq) in acetonitrile.

-

Add iodine (1.1 eq) and Ceric Ammonium Nitrate (CAN) (1.2 eq) to the solution.

-

Heat the reaction mixture at 80 °C and monitor the progress by TLC.

-

Upon completion, cool the mixture to room temperature, dilute with dichloromethane, and wash with saturated aqueous Na₂S₂O₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 4-iodopyrazole.

-

Protocol 2: Green Iodination using Iodine and Hydrogen Peroxide (I₂/H₂O₂) in Water

This environmentally benign protocol uses water as the solvent and produces water as the only byproduct.[2]

-

Materials: Pyrazole, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Water.

-

Procedure:

-

To a stirred suspension of pyrazole (1.0 eq) in water, add iodine (0.5 eq).

-

Add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-iodopyrazole.[2]

-

Step 2: N-Alkylation of 4-Iodopyrazole

The introduction of the 4-methoxybenzyl group onto the nitrogen of 4-iodopyrazole can be achieved through standard N-alkylation procedures.

Protocol 3: Base-Mediated N-Alkylation

-

Materials: 4-Iodopyrazole, 4-Methoxybenzyl chloride, Sodium hydride (NaH), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-iodopyrazole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals for the pyrazole ring protons, the benzylic protons, the aromatic protons of the methoxybenzyl group, and the methoxy protons.

-

Pyrazole Protons: Two singlets are expected for the C3-H and C5-H protons of the pyrazole ring.

-

Benzylic Protons: A singlet corresponding to the two benzylic protons (-CH₂-) is anticipated.

-

Aromatic Protons: The 4-methoxybenzyl group will show a typical AA'BB' system, appearing as two doublets.

-

Methoxy Protons: A singlet for the three methoxy (-OCH₃) protons is expected.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.

-

Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring are expected. The C4 carbon, bonded to iodine, will show a characteristic downfield shift.

-

Benzylic Carbon: A signal for the benzylic carbon (-CH₂-) will be present.

-

Aromatic Carbons: The carbons of the 4-methoxybenzyl group will appear in the aromatic region of the spectrum.

-

Methoxy Carbon: A signal for the methoxy carbon (-OCH₃) is anticipated.

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 314.12 g/mol . The isotopic pattern of iodine will be a characteristic feature.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

-

C-H stretching (aromatic and pyrazole): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

-

C=C and C=N stretching (aromatic and pyrazole): ~1600-1450 cm⁻¹

-

C-O stretching (ether): ~1250 cm⁻¹ and ~1030 cm⁻¹

-

C-I stretching: In the far-infrared region.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the carbon-iodine bond, which makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the C4 position of the pyrazole and an aryl or vinyl boronic acid or ester. This is a powerful method for synthesizing 4-aryl- and 4-vinylpyrazoles.

General Protocol for Suzuki-Miyaura Coupling:

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/water or Toluene).

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

-

Add the solvent and degas the mixture.

-

Heat the reaction under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling is used to introduce an alkynyl group at the C4 position of the pyrazole ring, providing access to 4-alkynylpyrazoles, which are valuable intermediates in their own right.

General Protocol for Sonogashira Coupling:

-

Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine or Diisopropylamine), Solvent (e.g., THF or DMF).

-

Procedure:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the palladium catalyst (2-5 mol%), copper(I) iodide (2-5 mol%), and the base.

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography.[5]

-

Applications in Drug Discovery and Materials Science

The functionalized pyrazoles derived from this compound are of significant interest in several fields.

-

Medicinal Chemistry: Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specifically, 4-substituted pyrazoles are key components of many kinase inhibitors used in cancer therapy. The ability to easily diversify the C4 position makes this compound an attractive starting material for the synthesis of libraries of potential drug candidates.

-

Agrochemicals: The pyrazole scaffold is also found in a number of commercially successful herbicides and insecticides. The development of new agrochemicals with improved efficacy and safety profiles is an ongoing area of research where this versatile building block can be employed.[6]

-

Materials Science: The rigid, planar structure of the pyrazole ring, combined with the potential for introducing various functional groups, makes these compounds interesting candidates for the development of new organic materials with specific electronic or photophysical properties.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation, coupled with the exceptional reactivity of the carbon-iodine bond in a wide array of cross-coupling reactions, provides a reliable and efficient platform for the construction of complex, functionalized pyrazole derivatives. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of the synthesis, characterization, and reactivity of this compound is key to unlocking its full potential in the development of novel and impactful molecules.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Iodo-1-[(4-Methoxyphenyl)Methyl]-1H-Pyrazole [cymitquimica.com]

- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

Senior Application Scientist Note: This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical properties, biological activity, and key applications of the potent transient receptor potential vanilloid 4 (TRPV4) agonist, GSK1016790A.

Important Note on CAS Number: The initial query for CAS number 905751-58-8 led to a compound with limited publicly available data. However, the in-depth technical requirements of the request strongly align with the well-characterized research compound GSK1016790A , which is correctly identified by CAS number 942206-85-1 . This guide will focus exclusively on GSK1016790A.

Introduction: The Significance of GSK1016790A in Cellular Research

GSK1016790A is a highly potent and selective small-molecule agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in mediating cellular responses to a diverse range of physical and chemical stimuli, including mechanical stress, temperature, and osmolarity.[1] The high potency and selectivity of GSK1016790A have established it as an invaluable pharmacological tool for elucidating the physiological and pathophysiological functions of TRPV4 channels in vitro and in vivo.[2] Its ability to specifically activate TRPV4 has been instrumental in studies ranging from vascular biology and bladder function to the investigation of inflammatory and neuropathic pain pathways.[3]

Chemical and Physical Properties

GSK1016790A is a cell-permeable piperazine amide derivative. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 942206-85-1 | [4] |

| Formal Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | |

| Synonyms | GSK101 | |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [4] |

| Molecular Weight | 655.61 g/mol | [4] |

| Purity | ≥98% (HPLC) | |

| Appearance | Crystalline solid | |

| Solubility | DMSO: >10 mg/mLEthanol: ~10 mg/mLDMF: ~15 mg/mLAqueous Buffers: Sparingly soluble. For aqueous solutions, first dissolve in DMSO and then dilute. A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/ml. | |

| Storage | Store at -20°C. Stable for ≥4 years. |

Mechanism of Action and Biological Activity

GSK1016790A functions as a potent agonist at TRPV4 channels, eliciting the influx of cations, primarily Ca²⁺, into the cell.[5] This activation is highly specific, with no significant activity observed at other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 µM.

Potency and Efficacy

The potency of GSK1016790A is demonstrated by its low nanomolar effective concentrations (EC₅₀) for inducing Ca²⁺ influx in cells expressing TRPV4.

-

Human TRPV4-expressing HEK cells: EC₅₀ of 2.1 nM

-

Mouse TRPV4-expressing HEK cells: EC₅₀ of 18 nM

-

Choroid plexus epithelial cells: EC₅₀ of 34 nM

This compound is approximately 300-fold more potent than the commonly used TRPV4 agonist, 4α-Phorbol 12,13-didecanoate (4α-PDD).

Downstream Signaling Pathways

The activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events. The primary event is the influx of extracellular Ca²⁺, which then acts as a second messenger to modulate various cellular processes.[1]

One of the well-documented pathways involves the activation of endothelial Nitric Oxide Synthase (eNOS).[3] In endothelial cells, GSK1016790A-induced Ca²⁺ influx leads to the phosphorylation and activation of eNOS, partially through the CaMKK/AMPK pathway.[3] This results in the production of nitric oxide (NO), a key signaling molecule in vasodilation. Additionally, GSK1016790A has been shown to increase the phosphorylation of ERK1/2.

Caption: GSK1016790A signaling cascade in endothelial cells.

Channel Trafficking and Desensitization

Interestingly, stimulation with GSK1016790A leads to a rapid partial desensitization and subsequent downregulation of TRPV4 channel expression on the plasma membrane.[1][6] This process involves the endocytosis of the channel, which is regulated by PKC, PI3K, and RhoA signaling pathways.[2] This dynamic regulation of channel surface expression is a critical determinant of the cellular response to sustained agonist exposure.

Applications in Research and Drug Development

GSK1016790A is a cornerstone tool for investigating the diverse roles of TRPV4.

-

Cardiovascular Research: It is extensively used to study endothelium-dependent vasodilation.[3] Research has shown that pharmacological activation of TRPV4 by GSK1016790A can inhibit monocyte adhesion to endothelial cells and reduce atherosclerotic plaque formation in mouse models, suggesting a potential therapeutic avenue for atherosclerosis.[3][7][8]

-

Urology: The compound induces bladder overactivity in mice, making it a useful tool for studying the mechanisms of bladder function and dysfunction.

-

Pulmonary Research: It is used to investigate the role of TRPV4 in pulmonary edema and vascular resistance.[9]

-

Neuroscience: GSK1016790A helps in exploring the function of TRPV4 in sensory neurons, including its involvement in thermal and mechanical sensation and pain.

-

Metabolic Disease: Studies have shown that GSK1016790A enhances insulin mRNA expression, pointing to a role for TRPV4 in pancreatic beta-cell function.

Experimental Protocol: In Vitro Calcium Imaging Assay

This protocol describes a standard method for assessing the activity of GSK1016790A in HEK293 cells stably expressing human TRPV4.

Principle

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of TRPV4 channels by GSK1016790A. Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, and the change in fluorescence upon agonist addition is monitored using a fluorescence microscope or plate reader.

Materials

-

HEK293 cells stably expressing human TRPV4 (hTRPV4-HEK293)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Poly-D-lysine coated glass coverslips or 96-well plates

-

Fura-2 AM (calcium indicator)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

GSK1016790A stock solution (e.g., 10 mM in DMSO)

-

TRPV4 antagonist (optional control, e.g., HC-067047)

-

Ionomycin (positive control)

Step-by-Step Methodology

-

Cell Plating:

-

Seed hTRPV4-HEK293 cells onto poly-D-lysine coated coverslips or 96-well plates.

-

Culture overnight to allow for adherence and growth to ~70-80% confluency.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. For a final concentration of 4 µM Fura-2 AM, mix with an equal volume of 20% Pluronic F-127 in DMSO before diluting in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-20 minutes.

-

-

Calcium Imaging:

-

Place the coverslip or plate into the imaging setup.

-

Begin recording baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

-

After establishing a stable baseline (e.g., 60-120 seconds), add GSK1016790A to the desired final concentration (e.g., 10 nM).

-

Continue recording the fluorescence signal for several minutes to capture the peak response and any subsequent plateau phase.

-

(Optional) At the end of the experiment, add a saturating concentration of Ionomycin to obtain the maximum fluorescence signal, followed by a calcium-chelating agent (e.g., EGTA) to obtain the minimum signal for ratiometric calibration.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

Quantify the peak response to GSK1016790A relative to the baseline.

-

Caption: Workflow for an in vitro calcium imaging assay.

Safety and Handling

GSK1016790A is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[4][10] Standard laboratory safety precautions should be observed.

-

Hazard: This material should be considered hazardous until further information is available.[10]

-

Handling: Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash thoroughly after handling.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.

-

Storage: Store the solid compound at -20°C in a tightly sealed container. Aqueous solutions are not recommended for storage for more than one day.

References

- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 2. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. oncotarget.com [oncotarget.com]

- 8. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 9. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole, a versatile heterocyclic building block. We will delve into its chemical properties, plausible synthetic routes, spectroscopic characterization, and its strategic applications in medicinal chemistry and organic synthesis, particularly focusing on its utility in constructing complex molecular architectures for drug discovery.

Core Molecular Attributes

This compound is a substituted pyrazole with the chemical formula C₁₁H₁₁IN₂O and a molecular weight of 314.12 g/mol .[1] The presence of a reactive iodine atom at the 4-position of the pyrazole ring, combined with the 4-methoxybenzyl group at the 1-position, makes this compound a valuable intermediate for introducing diverse functionalities into a stable heterocyclic core.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁IN₂O | [1] |

| Molecular Weight | 314.12 g/mol | [1] |

| CAS Number | 905751-58-8 | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C=C(I)C=N2 |

Strategic Synthesis

Proposed Synthetic Workflow:

Caption: Proposed N-alkylation route to the target compound.

Experimental Protocol: N-Alkylation of 4-Iodopyrazole

This protocol is a representative procedure based on general N-alkylation methods for pyrazoles.

-

Reaction Setup: To a solution of 4-iodopyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN), add a base (1.1-1.5 eq), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Addition of Alkylating Agent: To the stirred suspension, add 4-methoxybenzyl chloride (1.0-1.2 eq) dropwise at room temperature.

-

Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted key spectroscopic features based on the analysis of its structural components: 4-iodopyrazole and the 4-methoxybenzyl group.

¹H NMR Spectroscopy:

-

Pyrazole Protons: Two singlets are expected for the protons at the C-3 and C-5 positions of the pyrazole ring.

-

Methylene Protons: A singlet corresponding to the two benzylic protons (-CH₂-) of the 4-methoxybenzyl group.

-

Aromatic Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

-

Methoxy Protons: A singlet for the three protons of the methoxy group (-OCH₃).

¹³C NMR Spectroscopy:

-

Pyrazole Carbons: Signals for the three carbons of the pyrazole ring, with the carbon bearing the iodine atom (C-4) being significantly shifted.

-

Methylene Carbon: A signal for the benzylic carbon.

-

Aromatic Carbons: Signals for the carbons of the 4-methoxyphenyl group.

-

Methoxy Carbon: A signal for the carbon of the methoxy group.

Mass Spectrometry:

-

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 314.12.

Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the high reactivity of the carbon-iodine bond, which serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. This makes it an excellent substrate for late-stage functionalization in the synthesis of complex molecules.

Key Transformations:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 4-position.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to 4-alkynylpyrazole derivatives.

-

Heck Coupling: Reaction with alkenes under palladium catalysis can be used to form carbon-carbon bonds.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.

Caption: Key cross-coupling reactions of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the 4-position of the pyrazole ring is crucial for modulating the pharmacological properties of drug candidates. 4-Iodopyrazole derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.

The strategic use of this compound allows for the rapid generation of libraries of diverse pyrazole-based compounds for high-throughput screening. The 4-methoxybenzyl group can serve as a protecting group for the pyrazole nitrogen, which can be removed under specific conditions if required, or it can be an integral part of the final molecule's pharmacophore.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its key feature is the reactive carbon-iodine bond, which allows for a wide range of functionalization through modern cross-coupling reactions. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers and scientists to effectively utilize this compound in their research endeavors.

References

discovery and history of iodinated pyrazole compounds

An In-depth Technical Guide to the Discovery and History of Iodinated Pyrazole Compounds

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the fundamental chemistry of iodinated pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We delve into the historical context of their discovery, detail the evolution of synthetic methodologies for their preparation, explore their reactivity in pivotal cross-coupling reactions, and discuss their emerging role as modulators of critical biological signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of reaction workflows and biological pathways to facilitate a deeper understanding of this important chemical scaffold.

Introduction: The Pyrazole Scaffold and the Strategic Role of Iodine

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, have long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Their story begins in 1883 with their first synthesis by Ludwig Knorr, and since then, they have become a cornerstone in the development of therapeutics, agrochemicals, and materials.[3][4] The versatility of the pyrazole ring is rooted in its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.

The introduction of an iodine atom onto the pyrazole ring is a strategic modification that significantly enhances its synthetic utility.[1] The carbon-iodine (C-I) bond serves as a versatile and reactive "handle," enabling the construction of more complex molecular architectures through a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These functionalized pyrazoles are key intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][5] This guide will systematically explore the historical discovery, synthesis, reactivity, and biological relevance of iodinated pyrazoles.

Historical Perspective and the Challenge of Regioselectivity

While pyrazoles were first synthesized in the late 19th century, detailed mechanistic studies on their functionalization, such as iodination, appeared much later. A key 1964 study published in the Journal of the American Chemical Society investigated the kinetics and mechanism of pyrazole iodination, providing foundational insights into its reactivity.[6]

The primary challenge in the electrophilic substitution of pyrazoles is controlling regioselectivity. The pyrazole ring is a π-excessive aromatic system, making it susceptible to electrophilic attack. Substitution occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible site.[4] However, achieving exclusive selectivity for the C4, C5, or even C3 positions required the development of sophisticated synthetic strategies over many decades. Early methods often resulted in mixtures of isomers, complicating purification and limiting their utility. The quest for highly regioselective iodination methods has been a significant driver of innovation in this field.

The Synthetic Chemist's Toolkit: Methodologies for Pyrazole Iodination

The regioselective introduction of iodine onto the pyrazole core is the critical first step in harnessing these building blocks. Modern synthetic chemistry offers several robust methods, each with distinct advantages depending on the desired isomer and the nature of the pyrazole substrate.

Direct Electrophilic Iodination at the C4-Position

The most common strategy involves the direct reaction of a pyrazole with an electrophilic iodine source. The choice of reagent and conditions is paramount for achieving high yield and selectivity.

-

Iodine with an Oxidant: A classic and effective approach utilizes molecular iodine (I₂) in the presence of an oxidizing agent. Ceric Ammonium Nitrate (CAN) has proven to be a particularly mild and efficient oxidant for this transformation, affording 4-iodopyrazoles in a highly regioselective manner.[7][8] Other systems, such as iodine in the presence of hydrogen peroxide, also provide a green and accessible route.[9]

-

Hypervalent Iodine Reagents: In some methodologies, hypervalent iodine reagents are used to facilitate cyclization and iodination in a single step, showcasing the versatility of iodine's chemistry.[4]

-

Metal-Mediated Iodination: The use of metal salts can influence the reactivity and selectivity of iodination. For instance, cadmium(II) acetate has been shown to mediate the electrophilic iodination of the C4 position on pyrazole rings bearing electron-donating groups.[10]

-

Novel Reagents: Recent research has explored novel iodinating agents like nitrogen triiodide, known more for its explosive properties in demonstrations, as a safe and effective reagent for C-I bond formation on pyrazoles when generated in situ.[11]

Table 1: Comparative Analysis of C4-Iodination Methods

| Method | Reagents | Typical Conditions | Key Advantages | Reference(s) |

| Oxidative Iodination | I₂, Ceric Ammonium Nitrate (CAN) | MeCN, room temp | High regioselectivity, mild conditions | [7][8] |

| Green Oxidative Iodination | I₂, H₂O₂ | Water, room temp | Environmentally friendly, simple workup | [9] |

| Metal-Mediated | I₂, Cadmium(II) Acetate | DMSO, room temp | Effective for electron-rich pyrazoles | [10] |

| In-situ Reagent | NH₃, I₂ (forms NI₃) | Varies | Green, inexpensive reagents | [11] |

Experimental Protocol: Regioselective 4-Iodination using I₂/CAN

Causality: This protocol leverages the mild oxidizing power of Ceric Ammonium Nitrate (CAN) to generate an electrophilic iodine species (in situ) from molecular iodine. The inherent electronic properties of the pyrazole ring direct this electrophile to the electron-rich C4 position with high fidelity. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its relative inertness under the reaction conditions.

-

Preparation: To a solution of the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in acetonitrile (MeCN, 10 mL) in a round-bottom flask, add molecular iodine (I₂) (0.6 mmol, 152 mg).

-

Reaction Initiation: Add Ceric Ammonium Nitrate (CAN) (0.6 mmol, 329 mg) to the stirred solution.

-

Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-iodopyrazole derivative.[7]

Ortho-Lithiation and Iodination for C5-Substitution

Accessing the C5 position requires a different strategy that overrides the inherent electronic preference for C4 attack. Directed ortho-metalation, specifically lithiation, followed by electrophilic trapping is the premier method for achieving this transformation.

Causality: A strong base, typically n-butyllithium (n-BuLi), is used to deprotonate the most acidic proton on the pyrazole ring. In many substituted pyrazoles, this is the proton at the C5 position. The resulting pyrazolide anion is a potent nucleophile. Quenching this anion with an electrophilic iodine source, such as molecular iodine, results in the exclusive formation of the 5-iodo derivative. The reaction is conducted at low temperatures to prevent side reactions and ensure kinetic control.

Experimental Protocol: Regioselective 5-Iodination via Lithiation

-

Preparation: In a flame-dried, nitrogen-purged flask, dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 mmol, 1.6 M solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium pyrazolide.

-

Electrophilic Quench: In a separate flask, prepare a solution of molecular iodine (I₂) (1.2 mmol, 305 mg) in anhydrous THF (5 mL). Add this iodine solution dropwise to the cold pyrazolide solution.

-

Warming and Quenching: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with saturated aqueous Na₂S₂O₃ and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the 5-iodopyrazole.[7]

Reactivity and Application in Complex Molecule Synthesis

The true power of iodinated pyrazoles lies in the synthetic versatility of the carbon-iodine bond. This functional group is an ideal substrate for palladium-catalyzed cross-coupling reactions, which have revolutionized modern organic synthesis and drug discovery.

Workflow: From Pyrazole to Diversified Scaffolds

The general workflow is a robust and self-validating system: a readily available pyrazole is selectively iodinated to create a key intermediate. This iodinated pyrazole then serves as a versatile platform for diversification through various cross-coupling reactions, allowing for the systematic exploration of chemical space.

Caption: Experimental workflow for the synthesis and functionalization of iodinated pyrazoles.

The Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between the iodinated pyrazole and an organoboron compound (e.g., a boronic acid or ester), catalyzed by a palladium complex. It is one of the most reliable methods for introducing aryl or heteroaryl substituents.[1][7]

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Preparation: To a reaction vessel, add the iodopyrazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify via column chromatography.

The Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an iodinated pyrazole and a terminal alkyne, co-catalyzed by palladium and copper complexes.[1][7] This reaction is instrumental in synthesizing arylalkynes, which are valuable structures in medicinal chemistry.

Table 2: Key Cross-Coupling Reactions of Iodinated Pyrazoles

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts | Key Application | Reference(s) |

| Suzuki-Miyaura | Boronic Acid / Ester | C(sp²)-C(sp²) | Pd(PPh₃)₄, K₂CO₃ | Synthesis of biaryl compounds | [1][7] |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, Et₃N | Synthesis of conjugated enynes | [1][7] |

Applications in Drug Discovery: From Intermediates to Therapeutics

The ability to functionalize the pyrazole core through iodinated intermediates allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Kinase Inhibitors

Protein kinases are key regulators of cellular signaling, and their dysregulation is implicated in cancer and inflammatory disorders.[1][5] Pyrazole derivatives are a prominent class of kinase inhibitors.[5][12] Iodinated pyrazoles are instrumental in the synthesis of potent inhibitors targeting various kinases, including Janus kinases (JAKs), which are central to cytokine signaling.[1]

The JAK/STAT Signaling Pathway: This pathway transmits signals from extracellular cytokines to the nucleus, altering gene expression. Its dysregulation is linked to autoimmune diseases and cancers.[1] Pyrazole-based compounds, synthesized via iodinated intermediates, have been developed as potent JAK inhibitors that block this signaling cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. d-nb.info [d-nb.info]

- 11. sciforum.net [sciforum.net]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

role of 4-iodopyrazoles as versatile building blocks in synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-iodopyrazole scaffold has emerged as a cornerstone in contemporary organic synthesis and medicinal chemistry. Its strategic importance lies in the inherent reactivity of the carbon-iodine bond at the C4 position, which serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the synthesis, functionalization, and application of 4-iodopyrazoles, highlighting their role as indispensable building blocks in the construction of complex molecular architectures, particularly in the realm of drug discovery. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and present data-driven comparisons to inform strategic synthetic planning.

Introduction: The Strategic Advantage of the 4-Iodopyrazole Moiety

Pyrazoles are a privileged class of N-heterocycles, frequently encountered in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and unique physicochemical properties.[1][2][3] Among the various functionalized pyrazoles, 4-iodopyrazole stands out as a particularly valuable synthetic intermediate.[4][5][6] The C-I bond is the most reactive among the carbon-halogen bonds (I > Br > Cl), making it an excellent leaving group in a multitude of cross-coupling reactions.[5] This reactivity allows for the late-stage introduction of molecular diversity, a crucial advantage in the optimization of lead compounds during drug development.[4]

The strategic placement of the iodine atom at the C4 position of the pyrazole ring offers a reliable platform for constructing carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[7] This enables chemists to explore a vast chemical space around the pyrazole core, leading to the discovery of novel compounds with tailored biological activities.[4][8]

Synthesis of 4-Iodopyrazoles: A Practical Guide

The primary route to 4-iodopyrazole derivatives is through the direct electrophilic iodination of a pre-existing pyrazole ring. The electronic nature of the pyrazole ring directs iodination preferentially to the C4 position.[9] Several effective iodination methods have been developed, offering a range of options to suit different substrates and reaction scales.

Key Iodination Methodologies

Several reliable methods exist for the synthesis of 4-iodopyrazoles. These include "green" procedures that are more environmentally friendly, as well as highly selective reactions utilizing N-iodosuccinimide (NIS).[9]

2.1.1. Green Iodination with Iodine and Hydrogen Peroxide

A cost-effective and environmentally benign method for the iodination of pyrazoles utilizes molecular iodine in the presence of an oxidant like hydrogen peroxide.[6][9] This in-situ generation of the electrophilic iodine species proceeds under mild conditions.

2.1.2. Iodination with N-Iodosuccinimide (NIS)

For substrates that may be sensitive to strong oxidants, N-iodosuccinimide (NIS) is an excellent alternative. This reagent offers high selectivity for the C4 position and generally results in clean reactions with straightforward purification.[9]

Experimental Protocols

2.2.1. Protocol 1: Green Iodination of Pyrazole[9]

Materials:

-

Pyrazole (1.0 eq)

-

Iodine (I₂) (0.5 eq)

-

30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

-

Water (H₂O)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of pyrazole in water, add iodine.

-

Dropwise, add 30% hydrogen peroxide at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-iodopyrazole can be purified by recrystallization or column chromatography.

2.2.2. Protocol 2: Iodination of a Substituted Pyrazole using NIS[9]

Materials:

-

Substituted Pyrazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)

-

Acetonitrile (or other suitable solvent like TFA/AcOH)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

Dissolve the substituted pyrazole in acetonitrile.

-

Add N-iodosuccinimide in one portion and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the 4-iodopyrazole derivative.

-

Purify by column chromatography if necessary.

The 4-Iodopyrazole as a Linchpin in Cross-Coupling Reactions

The true synthetic power of 4-iodopyrazoles is realized in their application in a variety of transition metal-catalyzed cross-coupling reactions.[4][5] These reactions provide efficient and modular strategies for the construction of complex molecules.

Caption: Synthetic utility of 4-iodopyrazole as a key intermediate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, enabling the synthesis of 4-aryl- and 4-heteroarylpyrazoles.[4][5] These motifs are prevalent in many biologically active compounds.

3.1.1. General Protocol for Suzuki-Miyaura Coupling[5]

Materials:

-

4-Iodopyrazole derivative (1.0 equiv)

-

Boronic acid or ester (1.2-1.5 equiv)

-

Pd(OAc)₂ (0.02-0.05 equiv)

-

SPhos (0.04-0.10 equiv)

-

K₂CO₃ (2.0-3.0 equiv)

-

1,4-dioxane/water (4:1 v/v)

-

Ethyl acetate

Procedure:

-

In a sealed tube, combine the 4-iodopyrazole, boronic acid/ester, Pd(OAc)₂, SPhos, and K₂CO₃ in the dioxane/water mixture.

-

Degas the mixture with an inert gas (e.g., argon) for 10-15 minutes.

-

Heat the reaction at 80-120 °C for 2-18 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling allows for the direct installation of an alkynyl group at the C4 position of the pyrazole ring, yielding 4-alkynylpyrazoles.[4] These are valuable intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.

Other Important Coupling Reactions

Beyond the Suzuki and Sonogashira reactions, 4-iodopyrazoles are amenable to a range of other important transformations, including the Heck reaction for the synthesis of 4-alkenylpyrazoles and the Buchwald-Hartwig amination for the formation of C-N and C-O bonds.[4][10][11] A CuI-catalyzed coupling of 4-iodopyrazoles with alcohols has also been developed for the synthesis of 4-alkoxypyrazoles.[10][11]

Applications in Medicinal Chemistry: A Privileged Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets.[1][3] The ability to functionalize the 4-position of the pyrazole ring using 4-iodopyrazole as a building block has been instrumental in the development of numerous potent and selective therapeutic agents.

Kinase Inhibitors

Pyrazole derivatives are prominent in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[4] For instance, the 4-iodopyrazole scaffold is a key component in the synthesis of inhibitors for kinases such as c-Met, Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[4][12]

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole derivative.[9]

Other Therapeutic Areas

The versatility of the 4-iodopyrazole building block extends to other therapeutic areas as well. Pyrazole-based compounds have shown promise as G-protein coupled receptor (GPCR) antagonists and phosphodiesterase (PDE) inhibitors.[4]

Data Summary: A Comparative Look at Reactivity

The choice of halogenated pyrazole can significantly impact reaction outcomes. The following table provides a conceptual comparison of the reactivity of different 4-halopyrazoles in cross-coupling reactions.

| 4-Halopyrazole | Relative Reactivity | Typical Reaction Conditions | Cost Consideration |

| 4-Iodopyrazole | High | Milder conditions, lower catalyst loading | Higher initial cost, but can be offset by higher yields and efficiency[12] |

| 4-Bromopyrazole | Moderate | Harsher conditions, higher catalyst loading | Lower initial cost than 4-iodopyrazole[12] |

| 4-Chloropyrazole | Low | Requires specialized catalysts and harsher conditions | Lowest initial cost |

Note: This is a generalized comparison, and optimal conditions will vary depending on the specific reaction and substrates.

Conclusion: An Indispensable Tool for Modern Synthesis

4-Iodopyrazole has firmly established itself as a powerful and indispensable tool in the arsenal of synthetic and medicinal chemists.[4] Its value lies not in any inherent biological activity, but in its exceptional synthetic flexibility. The C-I bond provides a reliable and reactive handle for the strategic and efficient exploration of chemical space around the privileged pyrazole core.[4] As the demand for novel, complex, and potent small molecules continues to grow, the role of 4-iodopyrazoles as versatile building blocks is set to expand even further, driving innovation in drug discovery, materials science, and beyond.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-ヨードピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Introduction: The Strategic Importance of the Pyrazole Scaffold

An Application Guide to the Suzuki-Miyaura Coupling of 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and structural versatility have led to its incorporation into blockbuster drugs for treating inflammatory diseases, cancer, and viral infections.[1][4] The synthesis of complex, functionalized pyrazole derivatives is therefore a critical task for researchers in drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[5] This guide focuses on the application of this reaction to a key building block: This compound . The carbon-iodine bond at the 4-position is highly reactive towards palladium catalysts, making it an excellent electrophilic partner for coupling.[6] The 4-methoxybenzyl (PMB) group serves as a robust and common N-protecting group, which can be important as unprotected N-H groups in pyrazoles can sometimes inhibit catalysis.[7]

This document provides a detailed exploration of the reaction, from its core mechanism to practical, field-tested protocols and troubleshooting strategies, designed to empower researchers to effectively utilize this versatile substrate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

A critical, and often misunderstood, aspect of the mechanism is the role of the base. The base is not merely a spectator; its primary function is to activate the organoboron compound (e.g., a boronic acid) into a more nucleophilic "ate" complex (a boronate).[8][10][11] This boronate species is significantly more reactive and readily participates in the transmetalation step, which is often the rate-determining step of the cycle.[5][10]

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of a Pd(II) precatalyst and ligand (e.g., Pd(OAc)₂/SPhos)[12]

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)[9]

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate or other suitable extraction solvent

-

Brine solution

-

Silica gel for column chromatography

Equipment

-

Schlenk tube or microwave vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

Step-by-Step Methodology

-

Reaction Setup: To a Schlenk tube or microwave vial, add this compound, the arylboronic acid, the palladium catalyst system, and the base.

-

Solvent Addition: Add the 1,4-dioxane/water solvent mixture.

-

Degassing: Seal the vessel and thoroughly degas the mixture. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes or by several freeze-pump-thaw cycles.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. For microwave-assisted reactions, temperatures up to 130 °C for shorter durations are common.[6][13]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-pyrazole is consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Parameter Optimization: A Scientist's Guide

Achieving high yields and purity requires careful consideration of each reaction component. The choices made are not arbitrary but are based on established mechanistic principles.

The Catalyst System: Palladium and Ligand

The combination of the palladium source and the phosphine ligand is the heart of the catalytic system. While Pd(PPh₃)₄ is a classic, effective catalyst, modern systems often pair a Pd(II) precatalyst (like Pd(OAc)₂) with a specialized ligand.[6][14]

For heteroaryl halides like our iodo-pyrazole, bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are frequently superior.[9][15] Ligands such as SPhos, XPhos, and RuPhos create a sterically hindered and electron-rich environment around the palladium center. This accelerates the final, product-forming reductive elimination step, which can outcompete undesired side reactions like dehalogenation.[16]

| Catalyst System | Typical Conditions | Advantages & Considerations |

| Pd(PPh₃)₄ | Toluene or Dioxane/H₂O, Na₂CO₃, 80-100 °C | Commercially available, air-stable. May be less effective for challenging substrates.[6] |

| Pd(OAc)₂ / PPh₃ | Dioxane/H₂O, K₂CO₃, 90-110 °C | In-situ generation of the active catalyst. PPh₃ is a standard, versatile ligand. |

| Pd(OAc)₂ / SPhos | Dioxane/H₂O, K₃PO₄, 80-120 °C | Highly active for heteroaryl halides. Promotes fast reductive elimination, minimizing side reactions.[12] |

| XPhos Pd G2/G3 | Aprotic solvent (e.g., THF, Toluene), K₃PO₄, RT-80 °C | Pre-catalyst is easy to handle. Highly active, often allowing for lower temperatures and catalyst loadings.[15] |

Base and Solvent Selection

The choice of base and solvent are interlinked. The base must be strong enough to form the boronate, and the solvent must facilitate this process.

-

Bases: Inorganic bases are standard. While Na₂CO₃ or K₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive substrates or to accelerate the reaction.[9][17] Cesium carbonate (Cs₂CO₃) is highly effective but more expensive. Potassium phosphate (K₃PO₄) offers a good balance of reactivity and cost.

-

Solvents: A mixed aqueous/organic system (e.g., Dioxane/H₂O, DME/H₂O, Toluene/H₂O) is most common.[6] The water is crucial for dissolving the inorganic base, allowing it to interact with the boronic acid. In cases where deiodination is a problem, switching to a purely aprotic solvent system (like THF or DMF) with a soluble organic base or anhydrous K₃PO₄ can be beneficial.[16][18]

Troubleshooting Common Challenges

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst: Insufficient degassing allowed for oxidation of Pd(0). 2. Weak Base: The chosen base is not strong enough to form the boronate. 3. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation).[15] | 1. Ensure rigorous degassing. Use a pre-catalyst (e.g., XPhos Pd G2) that is more robust. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Use fresh boronic acid or consider using a more stable boronate ester (e.g., pinacol ester). |

| Significant Deiodination | 1. High Temperature: The rate of deiodination (hydrodehalogenation) increases with temperature. 2. Inefficient Reductive Elimination: The final step is slow, allowing time for side reactions. 3. Protic Solvent: Alcohols or water can act as a hydride source for deiodination.[16] | 1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Switch to a bulky, electron-rich ligand (SPhos, XPhos) to accelerate reductive elimination.[16] 3. Use an aprotic solvent system (e.g., Dioxane, Toluene, THF) without water. |

| Protodeboronation | 1. Prolonged Reaction Time / High Temperature: The C-B bond of the boronic acid is cleaved. 2. Excess Water/Base: Harsh conditions can promote degradation of the boronic acid. | 1. Use a slight excess (1.2-1.5 equiv) of the boronic acid. 2. Consider switching to a more stable boronate ester. 3. Ensure the reaction is not heated longer than necessary. |

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Sonogashira Reactions with 4-Iodopyrazole Substrates

Introduction: The Strategic Importance of 4-Alkynylpyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials. The introduction of an alkynyl moiety at the C4 position of the pyrazole ring via the Sonogashira reaction opens up a vast chemical space for the synthesis of novel derivatives with significant potential. This carbon-carbon bond-forming reaction, which couples terminal alkynes with sp²-hybridized carbons, is a powerful tool for drug development professionals and researchers. The high reactivity of the carbon-iodine bond in 4-iodopyrazole makes it an excellent electrophilic partner for this transformation.[1][2]

This guide provides an in-depth exploration of the key parameters, detailed experimental protocols, and troubleshooting advice for successfully conducting Sonogashira reactions with 4-iodopyrazole substrates.

Understanding the Core Reaction: Key Parameters and Mechanistic Insights

The Sonogashira reaction is a synergistic catalytic process typically employing a palladium complex and a copper(I) co-catalyst.[3] The reaction proceeds through two interconnected catalytic cycles, as illustrated below. A thorough understanding of the role of each component is paramount for optimizing reaction conditions and troubleshooting potential issues.

The Catalytic Cycle

References

Application Notes and Protocols: Heck-Mizoroki Reaction of 1-Protected-4-Iodo-1H-Pyrazoles

Introduction: The Strategic Importance of 4-Alkenylpyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its ability to act as a versatile scaffold, engaging in various biological interactions, has cemented its status as a "privileged structure."[1] Consequently, the development of robust and efficient methods for the functionalization of the pyrazole ring is of paramount importance to researchers in drug discovery and development.

The Heck-Mizoroki reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a powerful tool for C-C bond formation.[2][3] Its application to 1-protected-4-iodo-1H-pyrazoles provides a direct and atom-economical route to 4-alkenylpyrazoles. These synthons are of significant interest as they open avenues for further chemical elaboration, enabling the synthesis of complex molecular architectures and facilitating the exploration of novel chemical space in the quest for new therapeutic agents.

This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the successful execution of the Heck-Mizoroki reaction on 1-protected-4-iodo-1H-pyrazole substrates.

Deconstructing the Reaction: A Deep Dive into Core Components and Mechanistic Rationale

The success of the Heck-Mizoroki reaction hinges on the judicious selection of several key components. Understanding the role and interplay of each is critical for optimizing reaction outcomes and troubleshooting potential issues.

The Substrate: 1-Protected-4-Iodo-1H-Pyrazole

The choice of 4-iodopyrazole as the substrate is strategic. The carbon-iodine bond is the weakest among the halogens, rendering it highly reactive towards oxidative addition to the palladium(0) catalyst, which is the first and often rate-determining step of the catalytic cycle.[4][5] This high reactivity allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives.[4]

However, the NH proton of the pyrazole ring can interfere with the catalytic cycle. Therefore, protection of this nitrogen is crucial.

The Gatekeeper: N-Protecting Groups

The selection of the N-protecting group is not trivial and can significantly impact the reaction's efficiency. The ideal protecting group should be:

-

Easily installed and removed under mild conditions.

-

Stable to the reaction conditions.

-

Inert to the palladium catalyst.

Experimental evidence suggests that bulky, non-coordinating groups are preferable. The trityl (triphenylmethyl, Tr) group has been identified as a particularly suitable protecting group for this reaction.[6] In contrast, electron-withdrawing groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) have been shown to be unfavorable, leading to modest yields.[6] This is likely due to their alteration of the electronic properties of the pyrazole ring, potentially hindering the oxidative addition step or promoting side reactions.

The Engine: The Palladium Catalyst and Ligand

The heart of the Heck-Mizoroki reaction is the palladium catalyst. Typically, a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂) , is used, which is reduced in situ to the active palladium(0) species.[7]

The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and preventing the formation of palladium black. For the Heck reaction of 1-protected-4-iodo-1H-pyrazoles, triethyl phosphite (P(OEt)₃) has been demonstrated to be a highly effective ligand, leading to excellent yields.[6] The use of phosphite ligands, in general, can be advantageous in promoting the reductive elimination step and stabilizing the catalytic species.

The Activator: The Base

A base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[2][7] Common bases for the Heck reaction include organic amines, such as triethylamine (Et₃N) , and inorganic bases like potassium carbonate. Triethylamine is a widely used and effective base for this transformation.[4][6]

The Medium: The Solvent

The choice of solvent is critical for ensuring the solubility of all reaction components and for achieving the desired reaction temperature. A polar aprotic solvent like N,N-dimethylformamide (DMF) is a common and effective choice for the Heck-Mizoroki reaction of 4-iodopyrazoles, facilitating the reaction at elevated temperatures.[4][6]

Visualizing the Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Heck-Mizoroki reaction is a catalytic cycle involving palladium(0) and palladium(II) intermediates.

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocols and Data

General Protocol for the Heck-Mizoroki Reaction of 1-Trityl-4-iodo-1H-pyrazole

This protocol is adapted from established literature procedures and serves as a robust starting point for the alkenylation of 1-trityl-4-iodo-1H-pyrazole.[4][6]

Materials:

-

1-Trityl-4-iodo-1H-pyrazole

-

Alkene (e.g., methyl acrylate, styrene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethyl phosphite (P(OEt)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sealed reaction tube or vial

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-

Preparation: To a dry, sealed reaction tube under an inert atmosphere, add 1-trityl-4-iodo-1H-pyrazole (1.0 equiv).

-

Reagent Addition: Add the alkene (1.2 equiv), triethylamine (2.0 equiv), and anhydrous DMF.

-

Catalyst and Ligand Addition: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv, 2 mol%) and triethyl phosphite (0.04 equiv, 4 mol%) in a small amount of DMF. Add the catalyst premix to the reaction tube.

-

Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-